
Methyl 3-oxopropanoate
Overview
Description
Methyl 3-oxopropanoate (C₄H₆O₃), also known as methyl β-ketopropionate, is a β-ketoester with a molecular weight of 102.09 g/mol . Its structure comprises a methyl ester group (-COOCH₃) and a ketone group at the β-position (C-3), making it highly reactive due to keto-enol tautomerism . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Key spectral data include IR absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) , with NMR signals consistent with its α- and β-carbon environments .
Preparation Methods
Common Synthetic Routes
The preparation of methyl 3-oxopropanoate typically involves methods that introduce the keto group at the beta position of a propanoate ester. The main approaches include:
Esterification of Beta-Keto Acids
- Method: Direct esterification of 3-oxopropanoic acid with methanol under acidic catalysis (e.g., sulfuric acid).
- Reaction Conditions: Typically performed under reflux with removal of water to drive the equilibrium towards ester formation.
- Yield: Moderate to high yields (60–85%) depending on reaction time, temperature, and catalyst concentration.
- Notes: Control of temperature is critical to avoid decomposition of the beta-keto acid.
Transesterification of Beta-Keto Esters
- Method: Conversion of other beta-keto esters (e.g., ethyl 3-oxopropanoate) to the methyl ester via transesterification with methanol, often catalyzed by acids or bases.
- Advantages: Allows for the use of readily available esters and mild conditions.
- Limitations: Requires purification to remove excess methanol and catalyst residues.
Claisen Condensation Followed by Esterification
- Method: Claisen condensation of methyl acetate with formaldehyde or other aldehydes to form beta-keto esters, followed by esterification if necessary.
- Catalysts: Strong bases such as sodium ethoxide or sodium hydride.
- Control: Reaction parameters must be carefully controlled to avoid side reactions.
Oxidation of Corresponding Alcohols
- Method: Oxidation of methyl 3-hydroxypropanoate to this compound using oxidizing agents like PCC (pyridinium chlorochromate) or TEMPO-based oxidations.
- Considerations: Selective oxidation is required to avoid over-oxidation or cleavage.
Detailed Research Findings and Data
Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purification Method | Notes |
---|---|---|---|---|---|
Esterification of 3-oxopropanoic acid | Methanol, sulfuric acid | Reflux, 60–80°C, 4–8 hours | 65–85 | Vacuum distillation | Requires careful temperature control |
Transesterification of ethyl 3-oxopropanoate | Methanol, acid/base catalyst | 50–70°C, 3–6 hours | 70–80 | Recrystallization or distillation | Mild conditions, easy to scale |
Claisen condensation + esterification | Methyl acetate, formaldehyde, NaOEt | 0–25°C for condensation, then reflux | 55–75 | Chromatography or distillation | Sensitive to moisture, side reactions possible |
Oxidation of methyl 3-hydroxypropanoate | PCC, TEMPO, or other oxidants | Room temperature to reflux | 60–70 | Extraction and distillation | Requires selective oxidation control |
Advanced Synthetic Strategies
Recent advances in synthetic organic chemistry have introduced catalytic and green chemistry approaches for the preparation of this compound:
- Enzymatic Esterification: Use of lipases to catalyze esterification under mild conditions with high selectivity.
- Microwave-Assisted Synthesis: Accelerates esterification and transesterification reactions, reducing reaction times from hours to minutes.
- Continuous Flow Synthesis: Improves safety and scalability by controlling reaction parameters precisely.
Analytical Characterization of Prepared this compound
To confirm the identity and purity of this compound, the following techniques are standard:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlet for methyl ester protons near δ 3.7 ppm.
- ^13C NMR confirms carbonyl carbons at ~200 ppm (keto) and ~170 ppm (ester).
-
- Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1715 cm⁻¹ (keto C=O).
Gas Chromatography-Mass Spectrometry (GC-MS):
- Molecular ion peak consistent with molecular weight; used to detect impurities.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment and quantification.
Summary Table of Preparation Methods
Method | Advantages | Disadvantages | Typical Yield | Key Considerations |
---|---|---|---|---|
Direct Esterification | Simple, straightforward | Requires acid catalyst, heat | 65–85% | Temperature control critical |
Transesterification | Mild conditions, scalable | Requires pure starting esters | 70–80% | Catalyst removal necessary |
Claisen Condensation + Esterification | Enables synthesis from simple precursors | Side reactions possible | 55–75% | Moisture sensitive |
Oxidation of Alcohol | Selective oxidation possible | Over-oxidation risk | 60–70% | Requires careful monitoring |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopropanoic acid.
Reduction: It can be reduced to form 3-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-oxopropanoic acid.
Reduction: 3-hydroxypropanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.
Medicine: It is used in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxopropanoate involves its reactivity due to the presence of the keto and ester groups. These functional groups make it susceptible to nucleophilic attack, allowing it to participate in various chemical reactions. In biological systems, it can be metabolized to form intermediates that participate in metabolic pathways, such as the Krebs cycle.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Features
β-Ketoesters are characterized by their R₁-CO-COO-R₂ backbone. Structural analogues of methyl 3-oxopropanoate differ in substituents at R₁ (keto side) and R₂ (ester side), influencing reactivity and applications.
Table 1: Structural Comparison of this compound and Derivatives
Physicochemical and Spectral Properties
- IR Spectroscopy: All β-ketoesters exhibit strong C=O stretches (~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for ketones). Electron-withdrawing groups (e.g., NO₂, CF₃) shift peaks to higher wavenumbers .
- NMR: Ketone protons (δ 3.5–4.0 ppm in ¹H NMR) and ester carbons (δ 165–175 ppm in ¹³C NMR) are diagnostic .
- Melting Points: Derivatives with aromatic substituents (e.g., phenyl, nitrophenyl) are often solids (e.g., Methyl 3-oxo-3-phenylpropanoate: mp 77–77.5°C ), while branched or aliphatic variants are oils (e.g., Methyl 2-methyl-3-oxopropanoate ).
Biological Activity
Methyl 3-oxopropanoate (CAS No. 63857-17-0) is an organic compound characterized by its unique structural features, including a methyl ester functional group and a ketone. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and enzymatic reactions. The molecular formula is , with a molecular weight of approximately 102.09 g/mol .
Enzymatic Interactions
This compound serves as a substrate in various enzymatic reactions, playing a significant role in metabolic processes. It is involved in transamination reactions crucial for amino acid metabolism, where it interacts with enzymes such as:
- (S)-3-amino-2-methylpropionate transaminase : This enzyme facilitates the transfer of amino groups, impacting the synthesis and degradation of amino acids.
- Methylmalonate-semialdehyde dehydrogenase : This enzyme is involved in the oxidative metabolism of branched-chain amino acids and has implications in conditions like methylmalonic acidemia .
Case Studies
- Enzyme Modulation : Research has demonstrated that this compound can act as an inhibitor or modulator of specific enzymes, potentially influencing metabolic rates. For instance, studies indicate its role in modulating the activity of mitochondrial enzymes involved in valine and pyrimidine metabolism .
- Therapeutic Potential : The compound's ability to participate in transamination reactions suggests its potential therapeutic applications in metabolic disorders. Understanding its interactions with biological targets can aid in developing treatments for conditions linked to amino acid metabolism disturbances .
Comparative Analysis
The following table summarizes key structural features and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C4H6O3 | Substrate for transaminases, involved in amino acid metabolism |
Methyl 3-(methylamino)-3-oxopropanoate | C5H9N1O3 | Inhibitor of specific enzymes, potential anti-cancer properties |
Methyl 2-methyl-3-oxopropanoic acid | C5H8O3 | Involved in metabolic pathways related to fatty acid synthesis |
Metabolic Pathways
This compound is implicated in several metabolic pathways:
- Amino Acid Metabolism : It participates in transamination reactions, critical for synthesizing non-essential amino acids.
- Krebs Cycle Intermediates : Its derivatives may play roles in the Krebs cycle, affecting energy production and biosynthetic processes.
Enzyme Activity
The compound interacts with various enzymes, enhancing or inhibiting their activity based on concentration and environmental conditions. The following enzymes are notably affected:
Enzyme Name | Function | Gene Name |
---|---|---|
Methylmalonate-semialdehyde dehydrogenase | Oxidoreductase activity | ALDH6A1 |
Aldehyde oxidase | Oxidoreductase activity | AOX1 |
4-Aminobutyrate aminotransferase | Transaminase activity | ABAT |
Q & A
Basic Research Questions
Q. How can synthesis conditions for methyl 3-oxopropanoate derivatives be optimized to maximize yield and purity?
Methodological Answer:
- Parameter Optimization : Adjust reaction temperature (e.g., reflux conditions at 80–100°C for esterification) and solvent polarity (e.g., methanol or ethanol for nucleophilic substitution) to favor desired pathways .
- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) for esterification or transition-metal-free protocols for cross-coupling reactions .
- Purity Assessment : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS. For example, methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate achieved >95% purity under reflux with H₂SO₄ .
Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.30 ppm for methyl ester protons in ethyl 2-bromo-3-oxopropanoate derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+Na⁺] at m/z 344.1468) .
- Chromatography : HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) to confirm compound identity .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and MS data across multiple batches. For example, methyl 3-cyclopropyl-3-oxopropanoate’s InChI key (RIJWDPRXCXJDPK) ensures database consistency .
- Computational Modeling : Use tools like Gaussian or PubChem’s 3D conformer models to predict spectra and validate experimental data .
Advanced Research Questions
Q. What reaction mechanisms govern the hydrolysis of this compound esters under acidic vs. basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water to form carboxylic acids .
- Basic Hydrolysis (Saponification) : Deprotonation of the ester generates a carboxylate intermediate, accelerating cleavage. Kinetic studies using LiAlH₄ or NaBH₄ can differentiate pathways .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on aromatic rings to enhance enzyme inhibition. For example, 3,5-difluoro-4-methylphenyl derivatives showed improved binding to cytochrome P450 .
- Biological Assays : Test analogs against target enzymes (e.g., cyclohexanone monooxygenase) to correlate substituent effects with activity .
Q. What computational approaches predict the reactivity of this compound derivatives in biological systems?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with InChI key-derived 3D structures (e.g., AQCOZBGXACOSGK for methyl 3-amino-2-methyl-3-oxopropanoate) to model interactions with enzymes .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What strategies mitigate byproduct formation during multi-step syntheses of this compound-based heterocycles?
Methodological Answer:
- Regioselective Protection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during cyclopropane ring formation .
- Chromatographic Purification : Employ flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate spiro-fused bicyclic products .
Q. How do substituents on the phenyl ring influence the chemical reactivity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate) enhance electrophilicity, accelerating nucleophilic attacks .
- Steric Effects : Bulky groups (e.g., cyclopropyl) hinder hydrolysis but stabilize intermediates in cyclization reactions .
Properties
IUPAC Name |
methyl 3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADEVQOWQDDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213293 | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63857-17-0 | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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